REACTION_CXSMILES
|
C(O/[CH:4]=[CH:5]/[C:6]([NH:8][NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1)=[O:7])C.[OH-].[Na+]>>[N:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[N:9]1[CH:4]=[CH:5][C:6](=[O:7])[NH:8]1 |f:1.2|
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Name
|
|
Quantity
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8.5 g
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Type
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reactant
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Smiles
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C(C)O/C=C/C(=O)NNC1=NC=CC=C1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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with concentrated 37% HCl (20 mL) for 3 h
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Duration
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3 h
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Type
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CUSTOM
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Details
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The resulting reaction mixture
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Type
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CUSTOM
|
Details
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a precipitate formed
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Type
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EXTRACTION
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Details
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The reaction mixture then extracted with EtOAc (3×50 mL)
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Type
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WASH
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Details
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washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phase was dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified
|
Name
|
|
Type
|
product
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Smiles
|
N1=C(C=CC=C1)N1NC(C=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |